REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[O:8][CH3:9].C(O)(=O)C.[BrH:18].N([O-])=O.[Na+]>O>[Br:18][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([N+:10]([O-:12])=[O:11])=[CH:6][C:7]=1[O:8][CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1OC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous bromide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
added over 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture warmed on the steam bath until an effervescence commences
|
Type
|
WAIT
|
Details
|
at 70° for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=CC1OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |